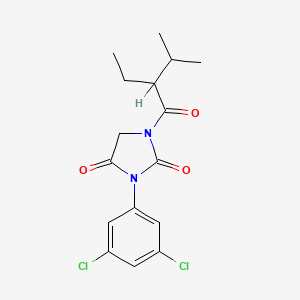
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure. It belongs to the class of imidazolidine-2,4-diones, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichlorophenylamine and 2-ethyl-3-methylbutanoic acid.
Formation of Imidazolidine Ring: The 3,5-dichlorophenylamine is reacted with glyoxal to form the imidazolidine ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide.
Acylation: The resulting imidazolidine intermediate is then acylated with 2-ethyl-3-methylbutanoic acid chloride in the presence of a suitable catalyst like pyridine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Material Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and intermediates.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation, pain, or other physiological processes.
Binding Affinity: The compound exhibits high binding affinity to its molecular targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)-1-(2-methylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(2-ethylbutanoyl)imidazolidine-2,4-dione
- 3-(3,5-Dichlorophenyl)-1-(3-methylbutanoyl)imidazolidine-2,4-dione
Uniqueness
3-(3,5-Dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione is unique due to:
- Structural Features : The presence of both 3,5-dichlorophenyl and 2-ethyl-3-methylbutanoyl groups.
- Biological Activity : Its distinct pharmacological profile compared to similar compounds.
- Chemical Stability : Enhanced stability under various conditions, making it suitable for diverse applications.
Properties
CAS No. |
90815-21-7 |
|---|---|
Molecular Formula |
C16H18Cl2N2O3 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)-1-(2-ethyl-3-methylbutanoyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-4-13(9(2)3)15(22)19-8-14(21)20(16(19)23)12-6-10(17)5-11(18)7-12/h5-7,9,13H,4,8H2,1-3H3 |
InChI Key |
WQFIFHHPPXEILI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


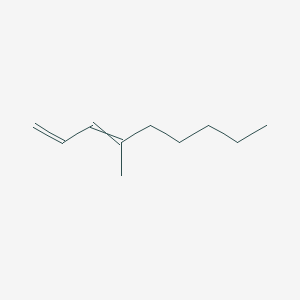

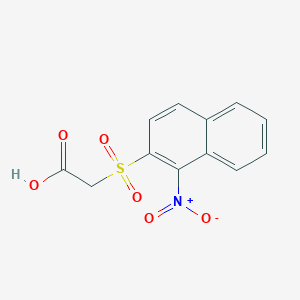
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)


![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)


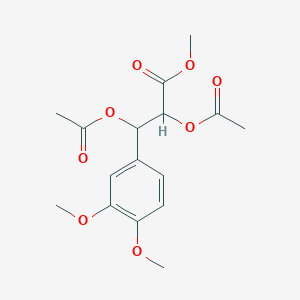
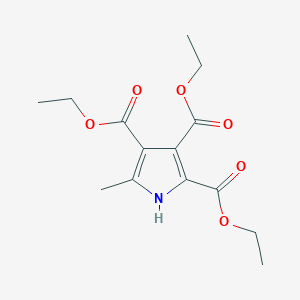
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
